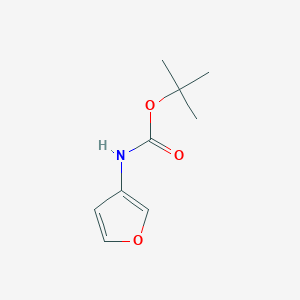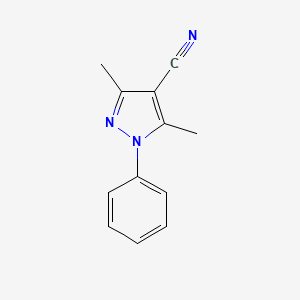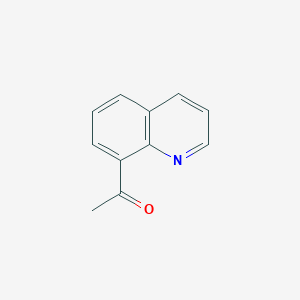![molecular formula C9H11NOS B1315036 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide CAS No. 57021-58-6](/img/structure/B1315036.png)
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide
描述
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is a heterocyclic compound with the molecular formula C9H11NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
作用机制
Target of Action
The primary target of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway . NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Mode of Action
This compound activates NRF2 via a non-electrophilic mechanism . This activation disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, interfering with the KEAP1’s Kelch domain .
Biochemical Pathways
The activation of NRF2 leads to the upregulation of NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) enzymes . These enzymes play a crucial role in the cellular defense against oxidative stress .
Pharmacokinetics
It is mentioned that the compound is moderately stable in liver microsomes , which suggests that it may have good metabolic stability.
Result of Action
The activation of NRF2 by this compound results in the inhibition of inflammation in macrophages . The compound reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .
生化分析
Biochemical Properties
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with the A1 adenosine receptor, acting as an allosteric enhancer . This interaction enhances the receptor’s response to its natural ligand, adenosine, thereby modulating various physiological processes. Additionally, this compound has been reported to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, leading to the upregulation of antioxidant response elements such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1) . This activation helps in protecting cells from oxidative stress and inflammation. Furthermore, this compound has demonstrated antiproliferative effects on cancer cells by targeting metalloproteinases and other cancer-related genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the A1 adenosine receptor, enhancing its activity and modulating downstream signaling pathways . Additionally, it inhibits the activity of COX-2, reducing the production of prostaglandins and other inflammatory mediators . The compound also activates the NRF2 pathway by disrupting the interaction between NRF2 and its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), leading to the stabilization and nuclear translocation of NRF2 . This results in the transcriptional activation of antioxidant and cytoprotective genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is metabolically stable in human, rat, and mouse liver microsomes, with an optimum half-life and intrinsic clearance . Long-term studies have shown that it maintains its anti-inflammatory and antioxidant properties over extended periods, with no significant degradation . The stability and efficacy of the compound can be influenced by storage conditions, such as temperature and exposure to light .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antioxidant effects without any noticeable toxicity . At higher doses, some adverse effects, such as hepatotoxicity and gastrointestinal disturbances, have been reported . The therapeutic window for this compound is relatively wide, but careful dose optimization is necessary to avoid potential toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further processed and excreted through the kidneys. The compound also influences metabolic flux by modulating the activity of key enzymes involved in oxidative stress and inflammation . For instance, it enhances the activity of NRF2, leading to increased expression of detoxifying enzymes and antioxidant proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is sparingly soluble in water but can be efficiently transported across cell membranes by organic anion transporters . Once inside the cells, it accumulates in the cytoplasm and nucleus, where it exerts its biological effects . The distribution of the compound is influenced by its lipophilicity and binding affinity to cellular proteins .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells. It is directed to these compartments by specific targeting signals and post-translational modifications . In the cytoplasm, the compound interacts with various enzymes and proteins, modulating their activity. In the nucleus, it binds to transcription factors such as NRF2, leading to the activation of antioxidant response elements and the transcription of cytoprotective genes . The subcellular localization of the compound is crucial for its biological activity and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with various aldehydes. For example, condensation with salicylaldehyde yields a potentially tridentate Schiff base, which can form a series of copper (II) complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves standard organic synthesis techniques, including condensation reactions and purification processes to achieve high purity levels .
化学反应分析
Types of Reactions
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Condensation Reactions: Formation of Schiff bases with aldehydes.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Salicylaldehyde: For condensation reactions.
Copper (II) complexes: Formed during Schiff base reactions.
Major Products
The major products formed from these reactions include Schiff bases and their corresponding metal complexes .
科学研究应用
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: Its derivatives are explored for their potential use in material science applications.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory and anti-cancer properties.
相似化合物的比较
Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene: A closely related compound with similar structural features.
Thiophene Derivatives: Various thiophene derivatives, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, exhibit similar biological activities.
Uniqueness
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form Schiff bases and metal complexes further enhances its versatility in scientific research .
属性
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTDPEHJGYVJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481559 | |
| Record name | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57021-58-6 | |
| Record name | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide scaffold contribute to BTK inhibition and what are the downstream effects?
A1: While the provided abstracts don't explicitly detail the binding interactions of the entire scaffold, they highlight the importance of the this compound structure in the context of GDC-0834, a potent BTK inhibitor. GDC-0834 exhibits inhibitory activity against BTK with an IC50 of 5.9 nM in biochemical assays. [] This inhibition leads to a downstream decrease in BTK phosphorylation (pBTK). [] As BTK plays a crucial role in B cell receptor signaling, inhibiting pBTK effectively disrupts B cell activation and proliferation, ultimately contributing to the compound's anti-inflammatory effects. []
Q2: What are the key metabolic challenges associated with GDC-0834, and how do they influence its pharmacokinetic profile in humans?
A2: A major metabolic challenge with GDC-0834 is its extensive amide hydrolysis in humans. [] This reaction, primarily mediated by aldehyde oxidase (AO), leads to the formation of an inactive metabolite (M1). [] Consequently, after oral administration, GDC-0834 is rapidly metabolized to M1, resulting in undetectable levels of the parent drug in human plasma. [, ] This rapid clearance necessitates alternative dosing strategies or further structural modifications to mitigate the extensive first-pass metabolism and achieve therapeutic concentrations of the active compound.
Q3: How significant are the species differences in GDC-0834 metabolism and what implications do they have for preclinical development?
A3: GDC-0834 exhibits significant species differences in its metabolism. The rate of amide hydrolysis, the primary metabolic pathway, is considerably higher in human liver microsomes compared to preclinical species like rats, dogs, and monkeys. [] This difference translates to a substantially higher intrinsic clearance of GDC-0834 in humans. [] These findings highlight the limitation of conventional preclinical models in predicting human pharmacokinetics for this compound and underscore the need for more accurate human-relevant systems, such as PXB chimeric mice with humanized liver, during early drug development stages. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


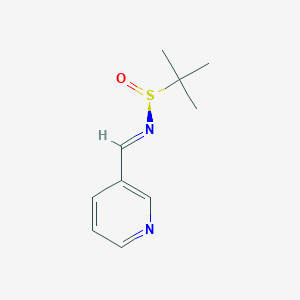

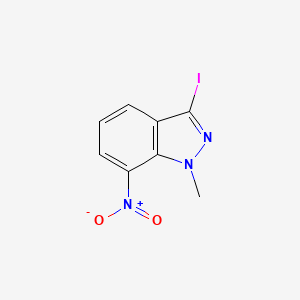
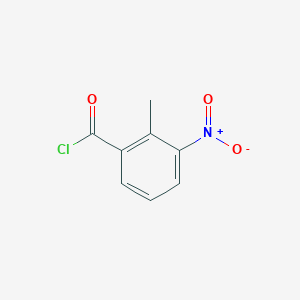


![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B1314970.png)


![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1314978.png)

